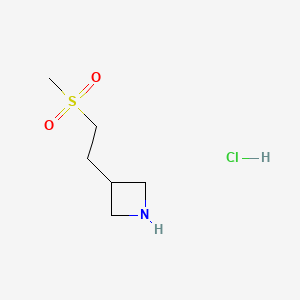
3-(2-Methanesulfonylethyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methanesulfonylethyl)azetidine hydrochloride is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. Azetidines are significant in medicinal chemistry due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)azetidine hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The process may include the use of a base such as triethylamine to facilitate the reaction . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methanesulfonylethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Azide or nitrile derivatives.
Scientific Research Applications
3-(2-Methanesulfonylethyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methanesulfonylethyl)azetidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These compounds also contain a three-membered nitrogen ring and share similar reactivity patterns.
Pyrrolidines: Five-membered nitrogen-containing rings with different chemical properties.
Piperidines: Six-membered nitrogen-containing rings used in various pharmaceutical applications.
Uniqueness
3-(2-Methanesulfonylethyl)azetidine hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C6H14ClNO2S |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
3-(2-methylsulfonylethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)3-2-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
LTTLCYBNGSJUCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















